![molecular formula C18H14 B14607396 1-Methyl-11H-benzo[a]fluorene CAS No. 60918-47-0](/img/structure/B14607396.png)
1-Methyl-11H-benzo[a]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-11H-benzo[a]fluorene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 It is a derivative of benzo[a]fluorene, where a methyl group is attached to the 1-position of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-11H-benzo[a]fluorene can be synthesized through several methods. One common approach involves the alkylation of benzo[a]fluorene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-11H-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of 1-methyl-11H-benzo[a]fluorenone.
Reduction: Formation of 1-methyl-11H-dihydrobenzo[a]fluorene.
Substitution: Formation of this compound derivatives with nitro or halogen groups.
Aplicaciones Científicas De Investigación
1-Methyl-11H-benzo[a]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in developing novel therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-Methyl-11H-benzo[a]fluorene involves its interaction with cellular components. It can intercalate into DNA, causing structural distortions that may lead to mutations. Additionally, its metabolites can form adducts with proteins, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and activation of detoxification enzymes.
Comparación Con Compuestos Similares
- **1,2-Benzofluorene
Benzo[a]fluorene: The parent compound without the methyl group.
11H-Benzo[a]fluoren-11-one: An oxidized derivative with a ketone group.
Propiedades
Número CAS |
60918-47-0 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1-methyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14/c1-12-5-4-7-13-9-10-16-15-8-3-2-6-14(15)11-17(16)18(12)13/h2-10H,11H2,1H3 |
Clave InChI |
ZJZHWVDDDQVBPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C=CC2=CC=C1)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


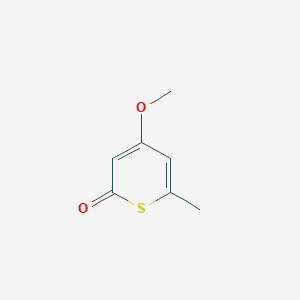
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
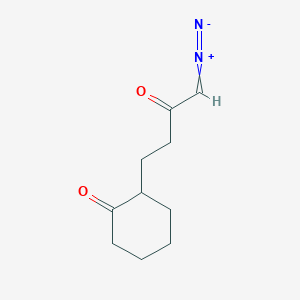
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)

![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
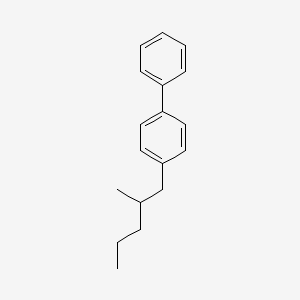
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
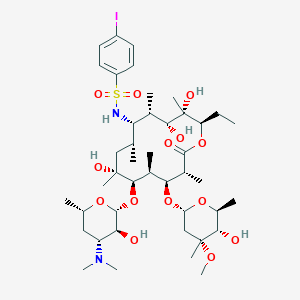
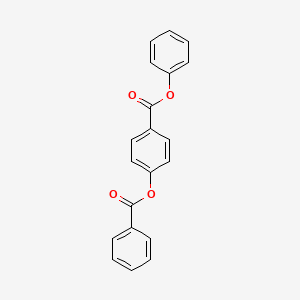
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
